4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one
Description
Properties
Molecular Formula |
C10H9BrClNO2 |
|---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
4-(2-bromo-5-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-2-1-7(12)5-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChI Key |
HXQRWGKALJUQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Morpholin-3-one Formation
The morpholin-3-one core is typically synthesized via cyclization reactions involving amino alcohols and appropriate carbonyl reagents. For example, morpholin-3-one derivatives can be prepared by intramolecular cyclization of amino alcohol precursors under controlled conditions, often using acid catalysis or dehydrating agents.
Introduction of Halogenated Phenyl Group
Two main approaches are reported:
- Direct use of halogenated phenyl boronic acids or halogenated phenyl halides as coupling partners in palladium-catalyzed cross-coupling reactions.
- Halogenation of preformed phenyl-morpholinone intermediates using selective bromination and chlorination reagents.
Suzuki-Miyaura Cross-Coupling Approach
A key method involves the Suzuki coupling of a morpholin-3-one bearing a suitable leaving group (e.g., halogen) with 2-bromo-5-chlorophenyl boronic acid or vice versa.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-(4-aminomethylphenyl)morpholin-3-one + 2-bromo-5-chlorophenyl boronic acid | Palladium catalyst, base, solvent (e.g., toluene or dichloromethane), 30-50 °C | Efficient coupling to form this compound |
| 2 | Purification by recrystallization | Use of solvents such as methanol or acetone | High purity product obtained |
This method is supported by patent WO2013118130A1, which describes the use of substituted phenyl boronic acids and halogenated intermediates in the presence of boric acid and suitable solvents like toluene or dichloromethane for related morpholin-3-one derivatives.
Halogenation of Phenyl-Morpholin-3-one Intermediates
Alternatively, starting from 4-(4-chlorophenyl)-morpholin-3-one, selective bromination at the 2-position of the phenyl ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-(4-chlorophenyl)-morpholin-3-one + NBS | Solvent: CCl4 or DMF, Temperature: 0-5 °C | Selective bromination at ortho position relative to chlorine |
| 2 | Workup and purification | Filtration, washing, recrystallization | Moderate to high yield; regioselectivity critical |
This approach is less commonly reported but aligns with general aromatic substitution chemistry principles.
Alternative Synthetic Routes
Some patents describe multi-step syntheses involving:
- Preparation of 4-(4-aminophenyl)morpholin-3-one intermediates
- Coupling with halogenated acyl chlorides or carboxylic acids
- Use of protecting groups and subsequent deprotection steps to achieve the desired substitution pattern
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvents | Toluene, dichloromethane, acetone | Choice affects solubility and reaction rate |
| Temperature | 0-50 °C for halogenation; 30-80 °C for coupling | Controlled to avoid side reactions |
| Catalysts | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | Essential for Suzuki coupling |
| Bases | K2CO3, Na2CO3, or Cs2CO3 | Facilitate coupling reactions |
| Purification | Recrystallization from methanol or acetone | Ensures high purity |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-(4-halophenyl)morpholin-3-one + 2-bromo-5-chlorophenyl boronic acid | Cross-coupling | High selectivity, scalable | Requires Pd catalyst, sensitive to moisture |
| Direct Halogenation | 4-(4-chlorophenyl)-morpholin-3-one + NBS | Electrophilic aromatic substitution | Simple reagents | Regioselectivity challenges, possible overbromination |
| Multi-step Synthesis | Aminophenyl morpholinone + acyl chlorides + deprotection | Stepwise functionalization | Allows complex substitutions | Longer synthesis, multiple purifications |
Research Findings and Practical Considerations
- The Suzuki coupling method is the most widely accepted for preparing halogenated morpholin-3-one derivatives with high regioselectivity and yield.
- The presence of both bromine and chlorine atoms on the phenyl ring requires precise control of reaction conditions to prevent undesired side reactions.
- Recrystallization from polar solvents like methanol improves product purity and removes residual catalyst and by-products.
- Use of boric acid or substituted phenyl boronic acids as additives can enhance coupling efficiency.
- Scale-up considerations include solvent recovery, catalyst recycling, and temperature control to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the morpholine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted morpholine derivatives, while oxidation and reduction can lead to different morpholine ring modifications.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its antimicrobial and anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines, making it a promising candidate for drug development.
Anticancer Activity
A study demonstrated the compound's effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 0.87 | 84.83 |
| T-47D (Breast Cancer) | 0.67 | 90.47 |
| SK-MEL-5 (Melanoma) | 0.80 | 81.58 |
| SR (Leukemia) | 0.75 | 85.00 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown antimicrobial efficacy against various pathogens:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Candida albicans | 19 |
This antimicrobial activity highlights its potential utility in treating infections.
Industrial Applications
In addition to its medicinal applications, 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and as a building block for various industrial applications.
Anticancer Studies
Research evaluating derivatives of morpholine compounds has shown that those with halogen substitutions exhibit enhanced anticancer properties compared to their non-halogenated counterparts. This suggests that structural modifications can significantly impact biological activity.
Enzyme Interaction Studies
Investigations into binding interactions between this compound and specific enzymes have yielded promising results in inhibiting targets relevant to cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target molecules, while the morpholine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one with analogous compounds:
Key Observations :
Reactivity Trends :
- Nitro groups (e.g., 4-nitrophenyl derivative) facilitate reduction to amino groups, enabling downstream functionalization .
- Halogenated derivatives (e.g., bromo/chloro) are amenable to cross-coupling reactions (e.g., Sonogashira coupling) for structural diversification .
Mechanistic Insights :
- Anticancer Activity : Chlorophenyl derivatives upregulate pro-apoptotic proteins (P53, Fas) in A549 cells, while bromo/chloro substitutions may enhance cytotoxicity .
- Anticoagulant Role: 4-(4-Aminophenyl)morpholin-3-one is critical for binding to factor Xa in Rivaroxaban, highlighting the importance of para-substituted electron-donating groups .
Industrial and Regulatory Considerations
- Scale-Up: The synthesis of 4-(4-aminophenyl)morpholin-3-one has been optimized for industrial-scale production using eco-friendly methods .
- Purity Standards : Impurities in morpholin-3-one intermediates (e.g., IMP-20.15/2.57 in Rivaroxaban) are rigorously characterized to meet regulatory guidelines .
- Cost-Effectiveness : Halogenated derivatives may incur higher production costs due to specialized reagents (e.g., bromoacetyl bromide) .
Biological Activity
4-(2-Bromo-5-chloro-phenyl)-morpholin-3-one is a synthetic organic compound characterized by a morpholine ring and halogenated phenyl groups. Its molecular formula is C10H9BrClN2O, with a molecular weight of approximately 290.54 g/mol. The presence of bromine and chlorine in its structure enhances its biological activity, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits significant biological activity through interactions with various biological targets, including enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of receptor activity, which are crucial for therapeutic applications. The compound's halogen substituents contribute to its reactivity and ability to bind selectively to certain biological targets, potentially leading to observable biological effects.
Therapeutic Potential
The compound has shown promise as a lead for drug development due to its ability to alter enzymatic activity and receptor signaling pathways. For example, studies have indicated that it may function as a selective inhibitor in certain cellular pathways, enhancing its potential as a therapeutic agent against various diseases, including cancer.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-(4-Chlorophenyl)-morpholin-3-one | Structure | Primarily studied for anti-cancer properties. |
| 4-(Bromophenyl)-morpholin-3-one | Structure | Explored for anti-inflammatory effects. |
| 4-(Nitrophenyl)-morpholin-3-one | Structure | Used in studies on neuroprotective effects. |
The dual halogenation in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others lacking such modifications.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor activity. For instance, it has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition Studies
Further investigations into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit specific kinases involved in tumor growth. Such inhibitory action is crucial for developing targeted therapies in oncology .
Cellular Assays
Cellular assays have been employed to measure the cytotoxic effects of the compound on various cancer cell lines. For example, the sulforhodamine B (SRB) assay was utilized to assess cell viability post-treatment with varying concentrations of the compound. Results indicated that the compound's IC50 values are in the nanomolar range for certain cell lines, demonstrating its potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
